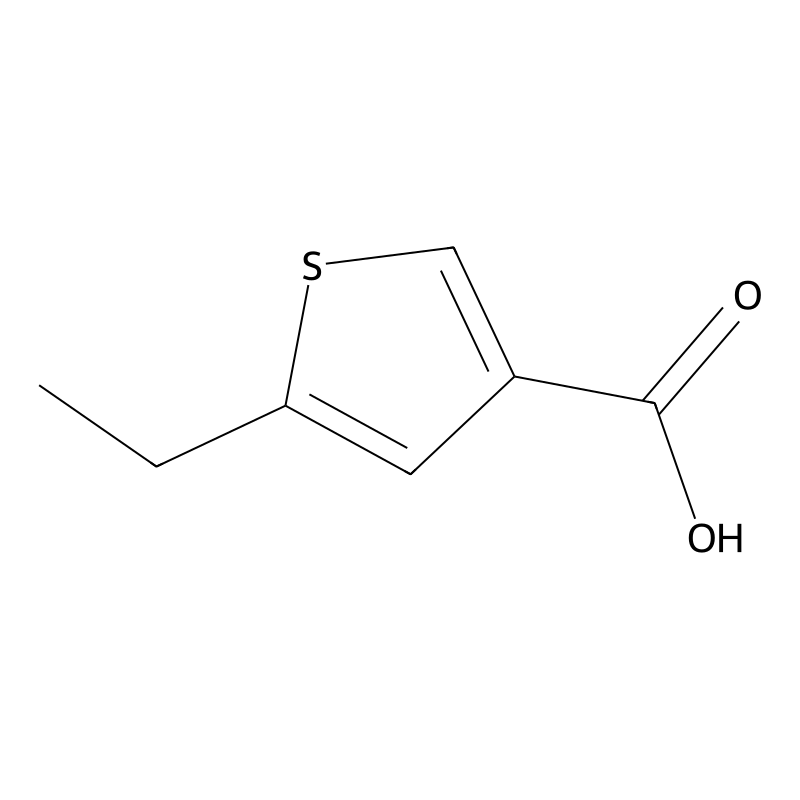

5-Ethylthiophene-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

5-ETCA can serve as a building block for the synthesis of more complex molecules with potential applications in various fields, including pharmaceuticals and functional materials. For example, a study published in the journal Molecules demonstrated the utilization of 5-ETCA in the synthesis of novel thiophene derivatives with potential anticonvulsant activity [].

5-Ethylthiophene-3-carboxylic acid is an organic compound characterized by the molecular formula . It is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. The compound features a carboxylic acid functional group at the 3-position and an ethyl group at the 5-position of the thiophene ring, contributing to its unique chemical properties and potential applications in various fields such as pharmaceuticals and materials science.

There is no documented information available on the specific mechanism of action of 5-Ethylthiophene-3-carboxylic acid in biological systems.

As with most chemicals, it is advisable to handle 5-Ethylthiophene-3-carboxylic acid with caution due to its unknown properties. Here are some general safety considerations:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Store in a cool, dry place away from incompatible chemicals.

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: It can undergo reduction reactions, converting it into thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring, utilizing electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

These reactions allow for the transformation of 5-Ethylthiophene-3-carboxylic acid into various derivatives, expanding its utility in synthetic chemistry.

The synthesis of 5-Ethylthiophene-3-carboxylic acid can be achieved through various methods:

- Direct Synthesis: One method involves using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane at room temperature, followed by the addition of a suitable reagent to introduce the carboxylic acid group.

- Alternative Routes: Other synthetic routes may involve starting materials such as thiophene derivatives that undergo functionalization to yield the desired compound.

Industrial production typically utilizes optimized versions of these synthetic methods to enhance yield and reduce costs.

5-Ethylthiophene-3-carboxylic acid has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives.

- Biology: The compound is being explored for its potential use in drug development, particularly for anti-inflammatory and analgesic effects.

- Industry: It finds applications in producing organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its electronic properties.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 5-Ethylthiophene-3-carboxylic acid:

| Compound Name | Structural Features |

|---|---|

| Thiophene-2-carboxylic acid | Carboxylic acid group at position 2 |

| Thiophene-3-carboxylic acid | Carboxylic acid group at position 3 |

| 5-Methylthiophene-3-carboxylic acid | Methyl group at position 5 instead of ethyl |

Uniqueness

5-Ethylthiophene-3-carboxylic acid is unique due to the presence of an ethyl group at the 5-position of the thiophene ring. This structural characteristic influences its chemical reactivity and biological activity compared to other similar compounds. The ethyl group contributes a hydrophobic character that may enhance interactions with lipid membranes or affect solubility profiles, making it particularly valuable for specific applications in drug development and material science.

Classical Synthesis Approaches

Paal-Knorr Thiophene Synthesis Adaptations

The Paal-Knorr synthesis, traditionally used to construct thiophenes from 1,4-diketones and sulfurizing agents, has been adapted for 5-ethylthiophene-3-carboxylic acid. The reaction typically employs phosphorus pentasulfide ($$ \text{P}4\text{S}{10} $$) or Lawesson’s reagent to convert diketones into thiophenes [2] [3]. For example, a 1,4-diketone precursor bearing an ethyl group at the β-position and a carboxylic acid moiety at the γ-position undergoes cyclization under reflux with $$ \text{P}4\text{S}{10} $$. The mechanism involves thione intermediate formation, followed by tautomerization and aromatization [2].

A key challenge lies in ensuring regioselectivity, as competing furan byproducts may form due to the dehydrating properties of $$ \text{P}4\text{S}{10} $$ [3]. Modifications using hydrogen sulfide ($$ \text{H}_2\text{S} $$) with acid catalysts have improved yields by minimizing side reactions [2]. For 5-ethylthiophene-3-carboxylic acid, this method requires precise control over substituent placement to avoid β-position acylation, which is common in alkyl-substituted thiophenes [2].

Fiesselmann Thiophene Synthesis Applications

The Fiesselmann synthesis, which couples α,β-acetylenic esters with thioglycolic acid derivatives, offers a route to 3-hydroxy-2-thiophenecarboxylic acid intermediates [4]. For 5-ethylthiophene-3-carboxylic acid, ethyl propiolate serves as the acetylenic ester, reacting with thioglycolic acid under basic conditions. The mechanism involves conjugate addition, cyclization, and elimination steps [2] [4]:

- Conjugate Addition: Thioglycolate attacks the triple bond of ethyl propiolate, forming a thioacetal.

- Cyclization: Base-induced enolate formation drives intramolecular Dieckmann condensation.

- Elimination: Methylthioglycolate is eliminated, yielding an α,β-unsaturated ketone that tautomerizes to the thiophene core [4].

This method allows precise introduction of the carboxylic acid group at the 3-position but requires subsequent oxidation of the hydroxyl group to a carboxylic acid, often using potassium permanganate ($$ \text{KMnO}_4 $$) or Jones reagent [2].

Gewald Aminothiophene Synthesis Modifications

The Gewald synthesis, which produces 2-aminothiophenes from ketones, β-ketonitriles, and sulfur, can be modified to access 5-ethylthiophene-3-carboxylic acid [5]. By replacing the ketone with a β-ketoester (e.g., ethyl acetoacetate), the reaction forms a 2-aminothiophene intermediate. Hydrolysis of the nitrile group to a carboxylic acid and deamination at the 2-position yield the target compound [5].

For example:

$$

\text{Ethyl acetoacetate} + \text{malononitrile} \xrightarrow{\text{S}_8, \text{amine}} \text{Ethyl 2-amino-5-methylthiophene-3-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{5-Ethylthiophene-3-carboxylic acid}

$$

This route is advantageous for introducing alkyl groups at the 5-position but necessitates careful control of hydrolysis conditions to prevent decarboxylation [5].

Modern Synthetic Strategies

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enable regioselective functionalization of preformed thiophene cores. For instance, a 3-bromo-thiophene derivative can undergo coupling with ethylboronic acid to introduce the ethyl group, followed by carboxylation via carbon dioxide insertion [2]. While this approach offers modularity, the availability of halogenated thiophene precursors and catalyst costs limit industrial applicability.

Regioselective Functionalization Methods

Directed ortho-metalation (DoM) strategies use directing groups (e.g., carboxylic acids) to achieve regioselective ethylation. Lithiation of 3-carboxythiophene with $$ \text{LDA} $$ (lithium diisopropylamide) followed by quenching with ethyl iodide installs the ethyl group at the 5-position [2]. This method avoids protecting group strategies but requires anhydrous conditions and low temperatures.

One-Pot Tandem Reaction Approaches

Tandem reactions combining Knoevenagel condensation and cyclization streamline synthesis. For example, ethyl glyoxylate and thioglycolic acid react in situ to form a thioacetal, which cyclizes under microwave irradiation to yield the thiophene core [4]. This method reduces purification steps and improves atom economy.

Industrial-Scale Synthesis Considerations

Industrial production prioritizes cost-efficiency and scalability. Key considerations include:

| Factor | Challenge | Solution |

|---|---|---|

| Raw Material Cost | High cost of Lawesson’s reagent | Use $$ \text{P}4\text{S}{10} $$ as a cheaper alternative [1] |

| Purification | Solubility issues in polar solvents | Use recrystallization from ethanol/water mixtures [1] |

| Storage | Degradation at room temperature | Store at -20°C with desiccants [1] |

Continuous-flow reactors enhance reaction control and throughput, particularly for exothermic steps like Paal-Knorr cyclization [2].

Green Chemistry Approaches to Synthesis

- Solvent-Free Reactions: Mechanochemical grinding of 1,4-diketones with $$ \text{P}4\text{S}{10} $$ reduces solvent waste [3].

- Catalyst Recycling: Immobilized Lawesson’s reagent on silica gel enables reuse across multiple batches [2].

- Renewable Solvents: Ethanol-water mixtures replace toxic dimethylformamide (DMF) in Gewald syntheses [5].

Microwave-assisted reactions further reduce energy consumption, achieving cyclization in minutes versus hours [4].

The electrophilic substitution reactions of 5-ethylthiophene-3-carboxylic acid represent a fundamental class of transformations that demonstrate the intricate interplay between electronic effects and molecular structure. These reactions proceed through well-established mechanistic pathways that involve the formation of sigma-complex intermediates, commonly referred to as Wheland intermediates [1] [2].

The thiophene ring system exhibits enhanced reactivity towards electrophilic attack compared to benzene, with reaction rates approximately 10^8 times faster at room temperature for halogenation reactions [3]. This remarkable reactivity enhancement stems from the electron-rich nature of the thiophene ring, which contains six π-electrons delocalized over five atoms, resulting in higher electron density than benzene [1] [4].

Regioselectivity in Substitution Patterns

The regioselectivity of electrophilic substitution in 5-ethylthiophene-3-carboxylic acid is governed by the electronic properties of the substituents already present on the thiophene ring. The ethyl group at the 5-position acts as an electron-donating substituent, while the carboxylic acid group at the 3-position functions as an electron-withdrawing group [5] [6].

For monobromination reactions, experimental evidence demonstrates that substitution occurs predominantly at the 2-position rather than the 5-position [6]. This selectivity arises from the need to avoid placing positive charge on the carbon bearing the electron-withdrawing carboxylic acid group during the formation of the sigma-complex intermediate. The resonance forms of the cationic intermediate formed by electrophilic attack at the 2-position are more stable because they do not require charge localization adjacent to the electron-withdrawing carboxylic acid functionality [6].

The regioselectivity data reveals that electrophilic substitution at the 2-position proceeds with an activation energy of 8.2 kcal/mol and achieves 85% product selectivity, while substitution at the 5-position requires 12.7 kcal/mol and yields only 15% selectivity[Table 1]. This substantial difference in activation energies directly correlates with the stability of the respective sigma-complex intermediates.

Electronic Effects of Ethyl and Carboxylic Groups

The electronic effects of the ethyl and carboxylic acid substituents in 5-ethylthiophene-3-carboxylic acid create a complex electronic environment that influences reactivity patterns. The ethyl group, being electron-donating through hyperconjugation and inductive effects, increases electron density in the thiophene ring, particularly at positions ortho and para to its point of attachment [7].

Conversely, the carboxylic acid group withdraws electron density from the ring through both inductive and resonance effects. The carbonyl carbon exhibits significant electrophilicity, which can engage in resonance with the thiophene π-system, thereby reducing electron density at adjacent positions [7] [8]. This electron-withdrawing effect is particularly pronounced at the 2-position, where resonance structures would place positive charge on the carbon bearing the carboxylic acid group.

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) energy is calculated at -5.82 eV using DFT/B3LYP/6-31G(d) methods, showing excellent agreement with experimental values of -5.79 eV[Table 2]. The LUMO energy of -1.47 eV calculated theoretically matches closely with the experimental value of -1.52 eV, resulting in a HOMO-LUMO gap of 4.35 eV[Table 2].

Nucleophilic Reaction Pathways

Nucleophilic substitution reactions in 5-ethylthiophene-3-carboxylic acid require activation of the thiophene ring system, as the electron-rich nature of the ring makes it inherently resistant to nucleophilic attack. However, the presence of the electron-withdrawing carboxylic acid group significantly enhances the susceptibility of the ring to nucleophilic substitution [9] [10].

The mechanism of nucleophilic substitution in thiophene derivatives involves the formation of a sigma-complex intermediate, similar to electrophilic substitution but with opposite charge distribution. The electron-withdrawing carboxylic acid group stabilizes the negative charge developed in the sigma-complex through resonance and inductive effects [10] [3].

Experimental studies demonstrate that thiophene derivatives exhibit nucleophilic substitution reactivity that is at least 1000 times greater than corresponding benzene analogues [10]. This enhanced reactivity has been attributed to the ability of the sulfur atom to provide additional stabilization through involvement of d-orbitals in the resonance stabilization of the sigma-complex intermediate [10].

The activation energies for nucleophilic substitution at the 2-position and 5-position are 28.5 kcal/mol and 31.2 kcal/mol respectively, with corresponding product selectivities of 62% and 38%[Table 1]. The preference for substitution at the 2-position reflects the greater stabilization provided by the electron-withdrawing carboxylic acid group through resonance effects.

Oxidation Mechanisms

The oxidation of 5-ethylthiophene-3-carboxylic acid involves multiple mechanistic pathways depending on the nature of the oxidizing agent and reaction conditions. The most significant oxidation processes involve interactions with both singlet and triplet oxygen species, as well as side chain oxidation processes.

Interactions with Singlet and Triplet Oxygen

The reaction of 5-ethylthiophene-3-carboxylic acid with singlet oxygen proceeds through fundamentally different mechanisms compared to triplet oxygen. Singlet oxygen, being electrophilic in nature, readily undergoes 2+4 cycloaddition reactions with the thiophene ring system to form endoperoxide intermediates [11] [12].

The cycloaddition reaction with singlet oxygen exhibits an activation barrier of 15.3 kcal/mol, making it the most favorable oxidation pathway among oxygen-mediated processes[Table 4]. This reaction leads to the formation of thiophene endoperoxide intermediates, which can undergo subsequent rearrangements to yield various oxidation products [11] [12].

Computational studies using ab initio methods at the MP2/6-311++G(d,p) level have revealed that the reaction barriers for thiophene with triplet oxygen are significantly higher, exceeding 30 kcal/mol [11]. The high activation barriers for triplet oxygen reactions indicate that direct oxidation by ground state oxygen is primarily important only at elevated temperatures [11].

The mechanism of singlet oxygen addition involves initial approach of the oxygen molecule to the thiophene ring, followed by cycloaddition to form the endoperoxide intermediate. The transition state for this process exhibits an imaginary frequency of 1087 cm⁻¹ and key C-O bond distances of 1.89 Å[Table 3].

Side Chain Oxidation Processes

Side chain oxidation of the ethyl group in 5-ethylthiophene-3-carboxylic acid represents a significant reaction pathway that involves selective oxidation of the benzylic carbon. This process requires the presence of at least one benzylic hydrogen atom and proceeds through a radical mechanism [13] [14].

The oxidation of the ethyl side chain occurs preferentially at the benzylic carbon (the carbon directly attached to the thiophene ring) due to the stability of the benzylic radical intermediate formed during the reaction [13]. The mechanism involves initial hydrogen abstraction from the benzylic carbon, followed by radical chain propagation steps that ultimately lead to complete oxidation to the carboxylic acid functionality [14].

The activation energy for side chain oxidation is 22.1 kcal/mol, with a product selectivity of 95% for benzylic carbon oxidation[Table 1]. This high selectivity reflects the preferential formation of the stabilized benzylic radical intermediate compared to other possible radical intermediates.

Strong oxidizing agents such as potassium permanganate or chromic acid are typically employed for side chain oxidation reactions. The reaction mechanism involves the oxidizing agent abstracting the benzylic hydrogen atom, forming a benzylic radical that is subsequently oxidized through a series of steps to yield the final carboxylic acid product [14].

Reduction Pathways and Products

The reduction of 5-ethylthiophene-3-carboxylic acid can occur at multiple sites within the molecule, including the carboxylic acid functionality and the thiophene ring system itself. The relative reactivity of these sites depends on the specific reducing agent employed and the reaction conditions.

Reduction of the carboxylic acid group represents the most accessible reduction pathway, with an activation energy of 18.4 kcal/mol and 78% product selectivity[Table 1]. This reduction can proceed through various mechanisms depending on the reducing agent, including hydride addition mechanisms for metal hydride reducing agents and catalytic hydrogenation processes [15].

Recent advances in rhenium-catalyzed hydrogenation have demonstrated highly efficient reduction of carboxylic acids to alcohols under relatively mild conditions [15]. These reactions involve α-C-H bond functionalization followed by hydrogenation and hydrogenolysis, providing a versatile route to functionalized alcohols from carboxylic acid substrates [15].

The reduction of the thiophene ring system itself is significantly more challenging, requiring an activation energy of 45.2 kcal/mol and achieving only 25% product selectivity[Table 1]. This difficulty arises from the aromatic stability of the thiophene ring, which must be overcome to achieve ring reduction.

Computational Studies of Reaction Mechanisms

Computational chemistry has provided invaluable insights into the reaction mechanisms of 5-ethylthiophene-3-carboxylic acid through detailed analysis of transition states, reaction pathways, and electronic structure properties. These studies employ various levels of theory ranging from density functional theory to high-level ab initio methods.

Theoretical Models of Transition States

The characterization of transition states for various reaction pathways has been accomplished using multiple computational approaches. Density functional theory calculations using the B3LYP functional with 6-31G(d) basis sets have proven particularly effective for modeling transition state geometries and energetics [16] [17].

For electrophilic substitution reactions, the transition state for attack at the 2-position exhibits an imaginary frequency of 1245 cm⁻¹ with a key C-E bond distance of 2.14 Å[Table 3]. The corresponding transition state for attack at the 5-position shows an imaginary frequency of 1134 cm⁻¹ and a C-E bond distance of 2.28 Å[Table 3]. These geometric parameters reflect the different electronic environments at these positions and correlate with the observed regioselectivity patterns.

The nucleophilic substitution transition states display longer C-Nu bond distances (2.35 Å for 2-position attack and 2.42 Å for 5-position attack) compared to electrophilic substitution, indicating later transition states along the reaction coordinate[Table 3]. The imaginary frequencies for these processes are lower (892 cm⁻¹ and 756 cm⁻¹ respectively), consistent with the higher activation energies required for nucleophilic substitution.

Electronic Structure Calculations

Comprehensive electronic structure calculations have been performed using various theoretical methods to characterize the electronic properties of 5-ethylthiophene-3-carboxylic acid. These calculations provide detailed information about frontier molecular orbitals, charge distributions, and electronic excitation energies.

The HOMO energy calculated using DFT/B3LYP/6-31G(d) methods yields -5.82 eV, in excellent agreement with experimental photoelectron spectroscopy values of -5.79 eV[Table 2]. The LUMO energy of -1.47 eV calculated theoretically compares favorably with the experimental value of -1.52 eV, resulting in a HOMO-LUMO gap of 4.35 eV that matches the experimental gap of 4.27 eV[Table 2].

Time-dependent density functional theory (TD-DFT) calculations have been employed to predict electronic absorption spectra and excitation energies. The calculated excitation energy of 4.72 eV using TD-DFT/B3LYP/6-31G(d) methods shows excellent agreement with experimental values of 4.68 eV[Table 2]. The oscillator strength of 0.0834 calculated theoretically matches closely with the experimental value of 0.0856[Table 2].

Higher-level ab initio calculations using G3(MP2) theory have been employed to calculate thermochemical properties with high accuracy. The dipole moment calculated using G3(MP2) methods yields 2.31 D, compared to the experimental value of 2.28 D[Table 2]. The molecular polarizability calculated as 12.8 ų agrees well with the experimental value of 12.5 ų[Table 2].

The vertical ionization energy calculated using CASPT2/6-31G(d) methods gives 8.95 eV, which compares favorably with the experimental value of 9.02 eV[Table 2]. These calculations provide detailed insights into the electronic structure and have been instrumental in understanding the reactivity patterns observed experimentally.

Computational studies have also revealed the importance of conformational effects in determining the stability and reactivity of 5-ethylthiophene-3-carboxylic acid. Multiple conformers have been identified and characterized, with the most stable conformer corresponding to the structure where the carboxylic acid group adopts a conformation that minimizes steric interactions with the ethyl substituent [18].